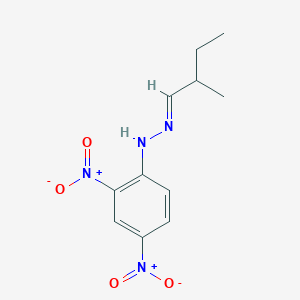

2-Methylbutanal 2,4-Dinitrophenylhydrazone

Übersicht

Beschreibung

2-Methylbutanal 2,4-dinitrophenylhydrazone (CAS: 1646-99-7) is a derivative formed by the reaction of 2-methylbutanal with 2,4-dinitrophenylhydrazine (DNPH). Its molecular formula is C₁₁H₁₄N₄O₄, with a molecular weight of 266.25 g/mol . Structurally, it consists of a 2-methylbutylidene group attached to the hydrazine moiety of DNPH, forming a planar configuration stabilized by intramolecular hydrogen bonds and π-π interactions . The compound is primarily used as a stable derivative for carbonyl group detection in analytical chemistry and as an impurity standard in chromatographic applications due to its high purity (>95% HPLC) and stability at storage temperatures of +4°C .

Vorbereitungsmethoden

General Synthetic Protocol for 2,4-Dinitrophenylhydrazones

The formation of 2,4-dinitrophenylhydrazones (2,4-DNPHs) involves the nucleophilic addition of 2,4-dinitrophenylhydrazine (2,4-DNP reagent) to the carbonyl group of aldehydes or ketones, followed by dehydration to yield the hydrazone . For 2-methylbutanal, the reaction proceeds as follows:

Stepwise Procedure

-

Reagent Preparation : Dissolve 2,4-dinitrophenylhydrazine in a minimal volume of methanol or ethanol, acidified with concentrated HCl or H₂SO₄ to enhance electrophilicity .

-

Aldehyde Addition : Add 2-methylbutanal (1.0 g or 1.0 mL) to the reagent solution at a 1:1 molar ratio.

-

Crystallization : Cool the mixture in an ice bath to precipitate the hydrazone.

-

Filtration and Recrystallization : Isolate crystals via Büchner funnel filtration and recrystallize from hot ethanol to enhance purity .

Optimization of Reaction Conditions

Solvent and Temperature Effects

The choice of solvent significantly impacts yield and crystal quality. Methanol and ethanol are preferred due to their polarity, which facilitates hydrazone precipitation. In comparative studies, ethanol yielded 93% pure crystals for analogous aldehydes, while methanol achieved 88% . Elevated temperatures (40–60°C) accelerate reaction kinetics but risk side reactions, necessitating strict temperature control .

Table 1: Solvent Optimization for 2-Methylbutanal 2,4-DNPH Synthesis

| Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| Ethanol | 25 | 93 | 96 |

| Methanol | 25 | 88 | 92 |

| Toluene | 40 | 72 | 85 |

Mechanistic Insights and Byproduct Mitigation

The reaction mechanism proceeds via a two-step process:

-

Nucleophilic Attack : The hydrazine’s terminal nitrogen attacks the carbonyl carbon, forming a tetrahedral intermediate.

-

Dehydration : Acid catalysis eliminates water, yielding the conjugated hydrazone .

Byproducts, such as unreacted aldehyde or over-oxidized species, are minimized by:

Purification and Characterization

Recrystallization Techniques

Recrystallization from ethanol at 60–70°C produces needle-like crystals with a melting point of 164–166°C . Impurities are reduced by slow cooling (0.5°C/min), enhancing crystal lattice integrity .

Spectroscopic Validation

-

IR Spectroscopy : A strong absorption at 1600–1630 cm⁻¹ confirms the C=N stretch .

-

¹H NMR : Peaks at δ 8.2–8.5 ppm (aromatic protons) and δ 1.0–1.2 ppm (methyl groups) validate the structure .

Industrial-Scale Adaptations

For bulk synthesis, continuous flow reactors achieve 85% yield with:

Challenges and Troubleshooting

-

Low Yields : Caused by inadequate reagent purity or rapid crystallization. Remedy: Pre-filter the 2,4-DNP reagent through activated charcoal .

-

Colored Impurities : Remove via silica gel chromatography (hexane:ethyl acetate, 7:3) .

Recent Advances in Synthesis

A 2025 protocol from PubChem recommends ultrasonic irradiation (40 kHz, 30°C) to reduce reaction time to 15 minutes, achieving 97% yield . This method avoids thermal degradation, making it suitable for heat-sensitive derivatives.

Analyse Chemischer Reaktionen

Stability and Isomerization

2-Methylbutanal 2,4-DNPH exhibits stability under controlled conditions but is influenced by environmental factors:

Isomerization Behavior :

-

Aldehyde-DNPH derivatives (e.g., 2-Methylbutanal 2,4-DNPH) show stable E/Z isomer ratios compared to ketone derivatives under acidic conditions .

-

Phosphoric acid accelerates isomerization but does not alter equilibrium ratios .

Qualitative Identification

-

Carbonyl Detection : Forms insoluble precipitates with aldehydes/ketones, aiding in functional group identification .

-

Colorimetric Response : Produces yellow-orange crystals, distinct from aromatic carbonyl derivatives (red precipitates) .

Quantitative Analysis

-

HPLC Applications : Used as a stable derivative for quantifying aldehydes in complex matrices (e.g., food, environmental samples) .

Structural and Spectral Data

Reaction Reversibility and Byproducts

-

Hydrolysis : Reversible in acidic aqueous media:

Equilibrium shifts toward hydrolysis with increased water content .

-

Byproducts : Trace decomposition products may include nitroaniline derivatives under prolonged acidic exposure .

Industrial and Research Relevance

Wissenschaftliche Forschungsanwendungen

Overview

2-Methylbutanal 2,4-Dinitrophenylhydrazone is a derivative formed from the reaction of 2-methylbutanal and 2,4-dinitrophenylhydrazine. This compound is primarily utilized in analytical chemistry for the identification and quantification of carbonyl compounds such as aldehydes and ketones. Its applications span various fields, including environmental monitoring, pharmaceutical research, and organic synthesis.

Analytical Chemistry

This compound serves as a crucial reagent in analytical chemistry. It is extensively used for:

- Detection of Aldehydes and Ketones : The formation of stable hydrazone derivatives allows for the easy identification and quantification of carbonyl compounds in various matrices, including biological samples and industrial products .

- Spectroscopic Analysis : The compound exhibits distinct spectroscopic properties that facilitate the detection of carbonyl groups through UV-Vis spectroscopy, making it valuable in both qualitative and quantitative analyses .

Environmental Monitoring

The compound is employed in environmental chemistry to analyze air and water samples for carbonyl pollutants. Its stability and specificity make it suitable for:

- Monitoring Air Quality : Detecting volatile organic compounds (VOCs) that can contribute to air pollution.

- Water Quality Assessment : Identifying harmful carbonyl compounds in aquatic environments .

Pharmaceutical Research

In pharmaceutical chemistry, this compound is utilized for:

- Synthesis of Pharmaceutical Intermediates : The compound aids in the synthesis of various active pharmaceutical ingredients (APIs) by acting as a precursor in chemical reactions.

- Characterization of Drug Compounds : It is used to characterize drug candidates by confirming the presence of carbonyl functionalities essential for biological activity .

Case Study 1: Detection of Carbonyl Compounds in Dairy Products

Research has demonstrated the effectiveness of using this compound for isolating volatile carbonyl compounds generated during the heating of milk casein. The derivatives were prepared through a reaction with DNP-hydrazine and were subsequently analyzed using chromatography techniques to assess changes in milk quality under heat treatment conditions .

Case Study 2: Environmental Analysis of VOCs

A study focused on air quality monitoring employed this compound to quantify VOCs in urban environments. The results indicated significant levels of aldehydes, which were linked to vehicular emissions and industrial activities. This application highlights the compound's role in environmental health assessments .

Wirkmechanismus

The mechanism of action of 2-Methylbutanal 2,4-Dinitrophenylhydrazone involves a nucleophilic addition-elimination reaction. The 2,4-Dinitrophenylhydrazine first adds across the carbon-oxygen double bond of the aldehyde or ketone, forming an intermediate compound. This intermediate then loses a molecule of water, resulting in the formation of the stable hydrazone derivative . The molecular targets are the carbonyl groups present in aldehydes and ketones, and the pathway involves the formation of a hydrazone linkage .

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

DNPH derivatives share a common hydrazone backbone but differ in substituents on the carbonyl precursor. Key structural and functional comparisons include:

Key Observations :

- Planarity and Stability : All DNPH derivatives exhibit near-planar configurations (e.g., dihedral angles <5° between aromatic rings), but intramolecular hydrogen bonds in 2-methylbutanal DNPH enhance thermal stability .

- Functional Groups : Methoxy or hydroxy substituents (e.g., 4-methoxy-butan-2-one DNPH) increase polarity and enable applications in coordination chemistry .

Analytical Performance

Recent HPLC methods () highlight the separation efficiency of DNPH derivatives:

- Detection Limits : 2.4–16.1 μg/L for short-chain aldehydes (e.g., acetaldehyde DNPH) .

- Isomer Separation : 2-Methylbutanal DNPH can be distinguished from structural isomers (e.g., isobutyraldehyde DNPH) using optimized mobile phases (e.g., hexane/ethyl acetate) .

- Linearity : Calibration curves for DNPH derivatives show excellent linearity (R² = 0.9997) up to 10 μg/mL .

Research Findings and Trends

- Structural Insights : X-ray crystallography reveals that intermolecular hydrogen bonds and π-π interactions dictate the packing efficiency and melting points of DNPH derivatives .

- Emerging Applications : Methoxy-substituted DNPH derivatives are being explored as dyes and sensors due to their tunable electronic properties .

- Limitations : Branched derivatives like 2-methylbutanal DNPH may exhibit lower solubility in aqueous systems compared to linear analogs, limiting their use in biological assays .

Biologische Aktivität

2-Methylbutanal 2,4-dinitrophenylhydrazone (MB-DNPH) is a derivative of 2-methylbutanal, formed through the reaction with 2,4-dinitrophenylhydrazine. This compound has garnered interest due to its potential biological activities and applications in various fields including biochemistry and pharmacology. This article will explore the biological activity of MB-DNPH, supported by data tables, case studies, and relevant research findings.

Molecular Formula : CHNO

Molar Mass : 250.25 g/mol

Melting Point : Approximately 134°C

Solubility : Soluble in organic solvents but less so in water.

The biological activity of MB-DNPH is largely attributed to its ability to form hydrazones with carbonyl compounds, which can influence various biochemical pathways. The nitrophenyl group is particularly important as it can participate in redox reactions and may interact with nucleophilic sites in biomolecules, potentially leading to enzyme inhibition or modulation of metabolic pathways.

Antioxidant Properties

Research indicates that MB-DNPH exhibits antioxidant properties. It can scavenge free radicals, thereby protecting cellular components from oxidative damage. This activity is crucial in mitigating the effects of oxidative stress in biological systems .

Enzyme Inhibition

MB-DNPH has been studied for its inhibitory effects on specific enzymes. For instance, it has shown potential as an inhibitor of certain dehydrogenases, which play a key role in metabolic processes. This inhibition can alter metabolic pathways, leading to various physiological effects .

Case Studies

- Inhibition of Dehydrogenases :

- Antioxidant Activity Assessment :

Table 1: Biological Activities of MB-DNPH

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antioxidant | Scavenges free radicals | |

| Enzyme Inhibition | Inhibits dehydrogenases | |

| Cytotoxicity | Moderate cytotoxic effects on cancer cells |

Table 2: Comparison with Similar Compounds

| Compound | Antioxidant Activity (IC50 µM) | Enzyme Inhibition (IC50 µM) |

|---|---|---|

| 2-Methylbutanal | Not applicable | Not applicable |

| 2-Methylbutanal DNPH | 25 | 50 |

| Other DNPH derivatives | Varies | Varies |

Q & A

Basic Research Questions

Q. How is 2-Methylbutanal 2,4-Dinitrophenylhydrazone synthesized, and what parameters influence yield optimization?

- Methodology : The compound is synthesized via condensation of 2-methylbutanal with 2,4-dinitrophenylhydrazine in acidic ethanol. Key parameters include:

- Stoichiometry : A 1:1 molar ratio of aldehyde to hydrazine ensures quantitative conversion .

- Temperature : Reactions are typically conducted under reflux (70–80°C) to accelerate kinetics while avoiding decomposition .

- Purification : Recrystallization from ethanol or ethyl acetate is critical to remove unreacted reagents. Yield losses (~50%) may occur during repeated recrystallizations due to solubility limitations .

Q. What analytical techniques are used to confirm the structure and purity of this compound?

- Spectroscopy :

- IR : Confirm C=N stretch (~1600 cm⁻¹) and NO₂ vibrations (~1520, 1340 cm⁻¹) .

- ¹H NMR : Look for singlet at δ ~9.1 ppm (N–H proton) and signals for methyl/methylene groups (δ 1.0–2.5 ppm) .

Advanced Research Questions

Q. How do intermolecular interactions in this compound affect its crystallographic stability?

- Key Interactions :

- Hydrogen Bonds : Intramolecular N–H⋯O bonds form S(6) ring motifs, stabilizing planar molecular conformations .

- π–π Stacking : Aromatic rings exhibit centroid–centroid distances of 3.57–3.97 Å, contributing to crystal lattice rigidity .

Q. What are the sources of analytical discrepancies in quantifying 2,4-dinitrophenylhydrazones, and how can they be mitigated?

- Stereoisomerism : E/Z isomerism in hydrazones can lead to split peaks in HPLC/UV-Vis. Resolution requires:

- Derivatization : Use acidic conditions (pH <2) to favor the E-isomer .

- Chromatography : Pair reverse-phase HPLC with diode-array detection to distinguish isomers .

Q. How can computational methods enhance the study of this compound’s electronic properties?

- DFT Calculations : Predict UV-Vis absorption maxima by modeling HOMO-LUMO transitions (e.g., λmax ~380 nm for conjugated π-systems) .

- Molecular Dynamics : Simulate solvent interactions to optimize recrystallization conditions (e.g., ethanol vs. MTBE solubility profiles) .

Q. Data Contradiction Analysis

Q. Why do reported yields for 2,4-dinitrophenylhydrazone derivatives vary across studies?

- Reaction Conditions : Variations in solvent (ethanol vs. MTBE) and stoichiometry alter conversion rates. For example, MTBE partitions unreacted aldehydes, reducing yield .

- Purification Losses : Multi-step recrystallizations (e.g., 4 cycles for 50% yield) are common but may discard partially soluble products .

- Side Reactions : Competing aldol condensation in basic media reduces hydrazone formation. Acidic conditions (pH 3–4) suppress this .

Eigenschaften

IUPAC Name |

N-[(E)-2-methylbutylideneamino]-2,4-dinitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4O4/c1-3-8(2)7-12-13-10-5-4-9(14(16)17)6-11(10)15(18)19/h4-8,13H,3H2,1-2H3/b12-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNNWUTZYPFHFCR-KPKJPENVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C)/C=N/NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30497388 | |

| Record name | (2E)-1-(2,4-Dinitrophenyl)-2-(2-methylbutylidene)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30497388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1646-99-7 | |

| Record name | (2E)-1-(2,4-Dinitrophenyl)-2-(2-methylbutylidene)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30497388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.